N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide
CAS No.: 1094654-09-7
Cat. No.: VC7377389
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1094654-09-7 |
---|---|
Molecular Formula | C11H15NO2S |
Molecular Weight | 225.31 |
IUPAC Name | N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide |
Standard InChI | InChI=1S/C11H15NO2S/c1-2-12-15(13,14)11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3 |
Standard InChI Key | XCEYYXLAHBQHCC-UHFFFAOYSA-N |
SMILES | CCNS(=O)(=O)C1=CC2=C(CCC2)C=C1 |
Introduction
Chemical Identity and Structural Characteristics
Spectroscopic Fingerprints
Although experimental NMR and mass spectra are proprietary, computed spectroscopic profiles suggest:
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H NMR: Aromatic protons at δ 7.2–7.4 ppm (C6–H and C7–H), ethyl group signals at δ 1.1–1.3 ppm (CH) and δ 2.8–3.1 ppm (NHCH), and aliphatic protons from the dihydroindene moiety at δ 2.5–3.0 ppm .
Quantity | Price (USD) | Lead Time |
---|---|---|
1g | 514.00 | 1–3 weeks |
2.5g | 890.00 | 1–3 weeks |
5g | 1,362.00 | 1–3 weeks |
10g | 1,880.00 | 1–3 weeks |
Storage recommendations include protection from light at -20°C under inert atmosphere .
Physicochemical and Pharmacokinetic Properties
Computed Physicochemical Parameters
PubChem-derived properties highlight its drug-like characteristics :
Property | Value |
---|---|
XLogP3-AA (Lipophilicity) | 2.1 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Topological Polar Surface Area | 54.6 Ų |
Rotatable Bond Count | 3 |
Heavy Atom Count | 15 |
The moderate lipophilicity (XLogP3 = 2.1) suggests favorable membrane permeability, while the polar surface area indicates potential blood-brain barrier exclusion.
ADMET Predictions
Using SwissADME-like models:
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Absorption: High intestinal absorption (Caco-2 permeability >1 × 10 cm/s)
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the ethyl group
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Toxicity: Ames test-negative; predicted LD (rat, oral) = 1,200 mg/kg
Research Applications and Biological Relevance
NLRP3 Inflammasome Inhibition
Structural analogs (e.g., substituted 2,3-dihydro-1H-indene-5-sulfonamides) show IC values of 0.2–5 μM against NLRP3 in THP-1 macrophages . While N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide itself hasn’t been tested, its similarity to active compounds suggests mechanistic parallels:
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ASC Speck Formation Inhibition: Blocks assembly of the apoptosis-associated speck-like protein (ASC) oligomers .
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IL-1β Secretion Reduction: Suppresses caspase-1-mediated interleukin maturation in colitis models .
Structure-Activity Relationships (SAR)
Key SAR trends from related compounds :
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N-Alkyl Substitution: Ethyl groups balance potency (EC 0.8 μM) and metabolic stability (t >4 h in microsomes)
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Sulfonamide Positioning: Para-substitution on the indene ring enhances target engagement by 3-fold versus meta-substitution
Future Research Directions
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Mechanistic Studies: Elucidate direct interactions with NLRP3 components using surface plasmon resonance (SPR)
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DMPK Profiling: Assess oral bioavailability in rodent models
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Analog Optimization: Introduce fluorine at C4 to enhance metabolic stability
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